molecular formula C18H18ClNO3S B1402087 Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 905011-06-5

Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B1402087
CAS No.: 905011-06-5
M. Wt: 363.9 g/mol
InChI Key: KUISIESUYVPDAB-UHFFFAOYSA-N
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Description

Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H18ClNO3S and its molecular weight is 363.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis of Schiff Bases : A study by Narayana et al. (2006) explored the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into Schiff bases. These compounds were screened for antibacterial, antifungal, and anti-inflammatory activities, showing promising biological activity.

  • Crystal Structure Analysis : The crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate was analyzed by Vasu et al. (2004). The study focused on understanding the molecular conformation and stabilizing interactions within the compound.

  • Biologically Active Thiophene-3-Carboxamide Derivatives : Another study by Vasu et al. (2005) highlighted the synthesis of thiophene-3-carboxamide derivatives with antibacterial and antifungal properties. The molecular conformation and interactions of these compounds were also explored.

  • Synthesis of Thienopyrimidines : A study by Pokhodylo et al. (2010) investigated the transformations of amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis, contributing to the understanding of the synthesis pathways of these compounds.

Chemical Reactions and Synthesis

  • Reactivity Studies : The reactivity of 2-amino-4,5,6,7-tetrahydro[1]benzothiophene-3-carbonitrile was explored by Youssef (2009). This study provides insights into the chemical reactions and potential applications of these compounds.

  • Synthesis of Aromatic Methoxy and Methylenedioxy Substitutes : Pecherer et al. (1972) described a new synthesis method for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, expanding the scope of synthetic methodologies for these compounds.

  • Cytotoxic Agents Synthesis : A study by Mohareb et al. (2016) focused on synthesizing novel thiophene and benzothiophene derivatives as potential anti-proliferative agents, indicating the therapeutic applications of these compounds.

Properties

IUPAC Name

methyl 2-[(2-chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3S/c1-23-18(22)16-13-8-7-12(11-5-3-2-4-6-11)9-14(13)24-17(16)20-15(21)10-19/h2-6,12H,7-10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUISIESUYVPDAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

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